molecular formula C12H19NO2 B7540971 N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine

N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine

Cat. No. B7540971
M. Wt: 209.28 g/mol
InChI Key: CUXWYAYLPODLOM-UHFFFAOYSA-N
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Description

N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in several cellular processes, including insulin signaling, cell growth, and differentiation.

Scientific Research Applications

N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine, which plays a critical role in the pathogenesis of these diseases. In Alzheimer's disease, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine is involved in the formation of beta-amyloid plaques, which are a hallmark of the disease. Inhibition of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine by N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to reduce beta-amyloid production and improve cognitive function in animal models of Alzheimer's disease. In bipolar disorder, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to regulate mood and behavior by modulating the activity of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine. In cancer, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine is involved in several signaling pathways that promote tumor growth and metastasis. Inhibition of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine by N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to suppress tumor growth and induce apoptosis in cancer cells.

Mechanism of Action

N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine inhibits N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to the modulation of various signaling pathways. N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine is involved in several cellular processes, including insulin signaling, cell growth, and differentiation. Inhibition of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine by N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to modulate these processes, leading to potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to have several biochemical and physiological effects. In animal models of Alzheimer's disease, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to reduce beta-amyloid production, improve cognitive function, and reduce neuroinflammation. In bipolar disorder, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to regulate mood and behavior by modulating the activity of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine. In cancer, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to suppress tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has several advantages and limitations for lab experiments. One advantage is its potent inhibition of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine, which makes it a useful tool for studying the role of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine in various diseases. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for the study of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine. One direction is the development of more potent and selective N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine inhibitors that can be used in clinical trials. Another direction is the study of the effects of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine in other diseases, such as Parkinson's disease and diabetes. Additionally, the safety and efficacy of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine in humans need to be established through clinical trials.

Synthesis Methods

The synthesis of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine involves several steps. The starting material is 3-(2-methoxyethoxy)benzaldehyde, which is reacted with methylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine product. The final step involves the protection of the amine group with Boc (tert-butyloxycarbonyl) to obtain the final product.

properties

IUPAC Name

N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-13-10-11-5-4-6-12(9-11)15-8-7-14-2/h4-6,9,13H,3,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXWYAYLPODLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine

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